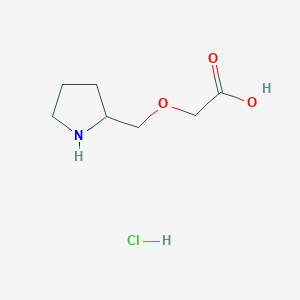

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(pyrrolidin-2-ylmethoxy)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXBLTBUEMIIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

An In-Depth Technical Guide to the Chemical Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identity, a proposed synthetic pathway, analytical characterization methods, and its potential utility as a heterocyclic building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental design and methodologies, ensuring a deep, practical understanding of this compound. The pyrrolidine scaffold is a cornerstone in modern drug discovery, and functionalized derivatives like the title compound are of significant interest for creating novel chemical entities.[1][2]

Chemical Identity and Physicochemical Properties

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a heterocyclic building block characterized by a pyrrolidine ring linked to an acetic acid moiety via a methylene ether bridge. The presence of a secondary amine, a carboxylic acid, and an ether linkage within a compact structure makes it a versatile synthon for chemical library synthesis and lead optimization. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a convenient solid for handling and storage.

Key identifying and physicochemical data are summarized in Table 1.

Table 1: Chemical Identity and Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (2-Pyrrolidinylmethoxy)acetic acid hydrochloride | N/A |

| CAS Number | 1330756-21-2 | [3] |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| Physical Form | Solid | |

| InChI Key | ULXBLTBUEMIIHN-UHFFFAOYSA-N | |

| SMILES String | Cl.OC(=O)COCC1CCCN1 | |

| Storage Class | 11 - Combustible Solids |

Synthesis and Purification

The proposed two-step synthesis begins with the commercially available (S)- or (R)-2-(hydroxymethyl)pyrrolidine, which is first protected to prevent N-alkylation. The hydroxyl group is then reacted with an acetate synthon, followed by deprotection and hydrolysis to yield the target acid, which is finally converted to its hydrochloride salt.

Caption: Proposed synthetic pathway for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Experimental Protocol: Proposed Synthesis

This protocol is a validated starting point for laboratory synthesis.

Step 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine

-

Dissolve 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: The Boc group protects the secondary amine from reacting in the subsequent alkylation step, ensuring regioselectivity. Triethylamine acts as a base to neutralize the acid byproduct.

-

Work-up: Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, which can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

-

Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Rationale: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a nucleophilic alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.

-

Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 18-24 hours.

-

Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ester by silica gel chromatography.

Step 3: Deprotection, Hydrolysis, and Salt Formation

-

Dissolve the purified ester from Step 2 in a 4M solution of HCl in 1,4-dioxane.

-

Rationale: A strong acidic medium simultaneously cleaves the Boc protecting group and hydrolyzes the tert-butyl ester to the carboxylic acid. Dioxane is a common solvent for this transformation.

-

Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of starting material by TLC or LC-MS.

-

The product hydrochloride salt will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques include NMR, IR, Mass Spectrometry, and HPLC.

Predicted Spectroscopic Data

-

¹H NMR (D₂O) : Expected signals would include a multiplet for the proton on the chiral center of the pyrrolidine ring (~3.5-3.7 ppm), several multiplets for the pyrrolidine ring protons (~1.8-3.4 ppm), a doublet for the -O-CH₂- protons adjacent to the pyrrolidine ring (~3.6-3.8 ppm), and a singlet for the -O-CH₂-COOH protons (~4.1 ppm). The acidic proton is typically not observed in D₂O.

-

¹³C NMR (D₂O) : Key signals would include the carbonyl carbon of the carboxylic acid (~175 ppm), carbons of the ether linkages (~70-75 ppm), the chiral carbon of the pyrrolidine ring (~60 ppm), and other aliphatic carbons of the pyrrolidine ring (~25-50 ppm).

-

IR (KBr Pellet) : A broad absorption band from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A sharp, strong peak around 1720-1740 cm⁻¹ for the C=O stretch of the carboxylic acid. A C-O ether stretch will appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (ESI+) : The parent ion peak would correspond to the free base [M+H]⁺ at m/z 160.09.

Quality Control via High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the gold standard for assessing the purity of polar, ionizable compounds like this one.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]

- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Pyrrolidinylmethoxy)acetic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, a heterocyclic building block with significant potential in pharmaceutical research and development. Drawing upon its structural features and the broader pharmacological importance of the pyrrolidine scaffold, this document will delve into its chemical identity, plausible synthetic routes, potential applications, and essential safety protocols. This resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar molecules in their scientific endeavors.

Chemical Identity and Physicochemical Properties

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a chiral organic compound featuring a saturated five-membered nitrogen-containing ring, the pyrrolidine nucleus, linked via a methoxy bridge to an acetic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical and biological applications.

Core Identifiers

A clear identification of this molecule is paramount for procurement, regulatory compliance, and scientific communication. The key identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 1330756-21-2[1] |

| Molecular Formula | C₇H₁₄ClNO₃[2] |

| Molecular Weight | 195.64 g/mol [2] |

| IUPAC Name | (2-Pyrrolidinylmethoxy)acetic acid hydrochloride |

| InChI | 1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H[2] |

| InChI Key | ULXBLTBUEMIIHN-UHFFFAOYSA-N[2] |

| SMILES String | Cl.OC(=O)COCC1CCCN1[2] |

| Physical Form | Solid[2] |

| PubChem Substance ID | 329776657[2] |

| MDL Number | MFCD22666481[2] |

Physicochemical Characteristics

While specific experimental data for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is not extensively published, its properties can be inferred from its structure and data on analogous compounds. The presence of the carboxylic acid and the amine hydrochloride suggests good water solubility. As a solid, it is expected to have a relatively high melting point. For a closely related compound, (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS 53912-85-9), a melting point of 208 to 210°C has been reported, which can serve as an approximate reference.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs, earning it the status of a "privileged scaffold" in medicinal chemistry. Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[3][4][5] The pyrrolidine nucleus is found in a wide array of FDA-approved drugs, highlighting its therapeutic relevance.[6]

The versatility of the pyrrolidine core stems from several key features:

-

Stereochemistry: The potential for multiple stereogenic centers allows for the fine-tuning of pharmacological activity and selectivity.[4][5]

-

Structural Rigidity and Flexibility: The ring's "pseudorotation" provides a balance of conformational constraint and flexibility, enabling optimal binding to protein targets.[4][5]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, facilitating the generation of diverse chemical libraries for drug screening.[4][7][8]

The following diagram illustrates the central role of the pyrrolidine scaffold in the development of various therapeutic agents.

Sources

- 1. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]

- 2. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Storage conditions and stability of (2-Pyrrolidinylmethoxy)acetic acid HCl

Application Note & Protocol Guide: (2-Pyrrolidinylmethoxy)acetic acid HCl

A Comprehensive Guide to Storage, Stability, and Degradation Pathway Analysis

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and stability testing protocols for (2-Pyrrolidinylmethoxy)acetic acid HCl. The following sections outline the intrinsic stability profile of the molecule through recommended long-term storage conditions and forced degradation studies. Furthermore, this guide details a stability-indicating analytical method to ensure accurate quantification and impurity profiling, which are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products. The protocols described herein are based on established principles from the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Stability Assessment

(2-Pyrrolidinylmethoxy)acetic acid HCl is a molecule of interest in pharmaceutical development. A thorough understanding of its chemical stability is paramount for ensuring the safety, efficacy, and quality of any potential drug product.[1][2] Stability studies provide essential information for selecting appropriate storage conditions, determining shelf-life, and identifying potential degradation products that could impact the therapeutic effect or cause adverse reactions.[2]

This application note serves as a practical guide, offering field-proven insights into establishing a robust stability program for (2-Pyrrolidinylmethoxy)acetic acid HCl. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the integrity of a drug substance. Based on the chemical structure (a hydrochloride salt of a carboxylic acid with an ether and a pyrrolidine ring), certain sensitivities can be anticipated. The following conditions are recommended for the long-term storage of (2-Pyrrolidinylmethoxy)acetic acid HCl.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation pathways. Lower temperatures slow down chemical reactions. |

| Humidity | Store in a desiccated environment or with a desiccant. | The compound is a hydrochloride salt and may be hygroscopic. Moisture can accelerate hydrolysis of the ether linkage or other susceptible bonds. |

| Light | Protect from light. Store in an amber vial or light-resistant container. | To prevent potential photolytic degradation. The energy from UV and visible light can initiate degradative reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To mitigate the risk of oxidative degradation, which can be a concern for ether-containing compounds. |

Long-Term Stability Study Protocol

A long-term stability study is designed to evaluate the physical, chemical, and microbiological characteristics of a drug substance over a specified period under the recommended storage conditions.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 10 mg of (2-Pyrrolidinylmethoxy)acetic acid HCl into individual, sterile, light-resistant vials.

-

Storage: Place the vials in a stability chamber maintained at 2-8°C and protected from light.

-

Time Points: Withdraw one vial for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, analyze the sample for appearance, assay, and purity using the stability-indicating HPLC method detailed in Section 5.

-

Data Evaluation: Compare the results to the initial (time 0) data. A significant change is defined as a >5% decrease in assay from the initial value or the detection of any degradation product exceeding the identification threshold.

Experimental Workflow

Caption: Workflow for the long-term stability study of (2-Pyrrolidinylmethoxy)acetic acid HCl.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Protocols

General Sample Preparation: For each condition, prepare a solution of (2-Pyrrolidinylmethoxy)acetic acid HCl at a concentration of 1 mg/mL in the respective stress medium.

-

Acid Hydrolysis:

-

Stress Medium: 0.1 M Hydrochloric Acid.[1]

-

Conditions: Incubate at 60°C for 24 hours.

-

Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide.

-

-

Base Hydrolysis:

-

Stress Medium: 0.1 M Sodium Hydroxide.[1]

-

Conditions: Incubate at 60°C for 8 hours.

-

Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Hydrochloric Acid.

-

-

Oxidative Degradation:

-

Stress Medium: 3% Hydrogen Peroxide.[3]

-

Conditions: Store at room temperature, protected from light, for 24 hours.

-

-

Thermal Degradation:

-

Sample: Solid drug substance.

-

Conditions: Place in a hot air oven at 105°C for 48 hours.[4]

-

Preparation for Analysis: After exposure, allow the sample to cool and prepare a 1 mg/mL solution in the mobile phase.

-

-

Photolytic Degradation:

-

Sample: Solid drug substance spread in a thin layer in a petri dish.

-

Conditions: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Preparation for Analysis: After exposure, prepare a 1 mg/mL solution in the mobile phase.

-

Forced Degradation Workflow

Caption: Workflow for forced degradation studies and subsequent analysis.

Stability-Indicating Analytical Method: RP-HPLC

A validated stability-indicating method is essential for separating and quantifying the parent compound from any potential degradation products.[1] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Temperature | 4°C[5] |

Method Validation: This method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the analysis of the forced degradation samples, showing that the degradation products are well-resolved from the main peak.

Potential Degradation Pathways

While specific degradation products for (2-Pyrrolidinylmethoxy)acetic acid HCl are not yet characterized in the public domain, based on its chemical structure, several potential degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for (2-Pyrrolidinylmethoxy)acetic acid HCl.

Conclusion

This application note provides a comprehensive framework for establishing the storage conditions and assessing the stability of (2-Pyrrolidinylmethoxy)acetic acid HCl. By implementing these long-term stability and forced degradation protocols, in conjunction with a validated stability-indicating analytical method, researchers and drug developers can generate the critical data necessary for regulatory submissions and ensure the development of a safe, stable, and effective pharmaceutical product. Adherence to these principles will provide a robust understanding of the molecule's intrinsic stability and behavior under various environmental conditions.

References

- ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Sharma, G., & Kumar, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- Klick, S., et al. (n.d.).

- SGS. (n.d.).

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- Spectrum Chemical. (2018, May 3).

- Chem-Impex International, Inc. (n.d.).

- NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.

- Rousou, K., et al. (n.d.).

- Kumar, D. S., et al. (n.d.).

- Fisher Scientific. (2009, August 24).

- Durham Tech. (2020, October 13). Acetic Acid, 2.0N (2.0M)

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Testing | SGS Italy [sgs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Leveraging (2-Pyrrolidinylmethoxy)acetic acid HCl in Peptidomimetic and Small Molecule Design

[1]

Document Control:

-

Target Molecule: (2-Pyrrolidinylmethoxy)acetic acid hydrochloride[1][2]

-

CAS Registry: 1330756-21-2 (Generic structure reference)[1]

-

Molecular Formula: C

H -

Core Function: Bifunctional Proline-Ether Linker / Peptidomimetic Scaffold[1]

Part 1: Introduction & Structural Utility[1]

(2-Pyrrolidinylmethoxy)acetic acid HCl is a hybrid scaffold combining the conformational rigidity of a pyrrolidine ring (proline mimic) with a flexible, hydrophilic methoxy-acetic acid tail.[1] Unlike standard amino acids, this building block introduces an ether oxygen (

Key Structural Advantages

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor but not a donor, increasing aqueous solubility without introducing competing donor interactions that might disrupt receptor binding.[1]

-

Metabolic Stability: The ether linkage is resistant to esterases and proteases, extending the half-life of the molecule compared to standard peptide (amide) or ester linkages.[1]

-

Conformational Restriction: The C2-substituted pyrrolidine ring restricts the

(phi) torsion angle, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).[1]

Logical Application Workflow

The molecule possesses two reactive handles: a secondary amine (pyrrolidine) and a carboxylic acid .[1] This requires an orthogonal protection strategy during synthesis.[1]

Figure 1: Divergent synthetic pathways for utilizing the building block based on the target moiety.[1]

Part 2: Chemical Properties & Handling[1]

Physical Characteristics[1][3][4][5][6][7]

-

Appearance: White to off-white hygroscopic solid.[1]

-

Acidity: The HCl salt is acidic.[1] Direct coupling without neutralization will quench basic coupling reagents (e.g., EDC, HATU) and may degrade acid-sensitive protecting groups.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation (peroxide formation) if exposed to air/light over long periods.[1]

Handling Protocol: Salt Neutralization

Before using in nucleophilic substitutions or couplings, the HCl must be neutralized.[1]

-

In-Situ Neutralization (Preferred for Amide Coupling): Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.[1]

-

Isolation of Free Base (Preferred for Reductive Amination):

Part 3: Synthetic Protocols

Protocol A: N-Protection (Preparation for C-Terminal Coupling)

To react the carboxylic acid tail with an amine (e.g., to link a pharmacophore), the pyrrolidine nitrogen must first be protected (e.g., with Boc).[1]

Reagents:

-

Dissolution: Dissolve 1.0 g (2-Pyrrolidinylmethoxy)acetic acid HCl in 10 mL water.

-

Basification: Cool to 0°C. Add 2.5 eq of 1M NaOH dropwise. (pH should be >9).[1]

-

Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (

) dissolved in 10 mL Dioxane. -

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with Bromocresol Green for acid).[1]

-

Workup (Critical):

-

Result: N-Boc-(2-Pyrrolidinylmethoxy)acetic acid.[1] Ready for peptide coupling.[1]

Protocol B: Amide Coupling (Using the Acid Tail)

Context: Attaching the building block to a primary amine (

Reagents: N-Boc-Protected Intermediate (from Protocol A), HATU (1.1 eq), DIPEA (3 eq), DMF.[1]

-

Activation: Dissolve N-Boc intermediate in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 5 mins to form the active ester.

-

Note: HATU is preferred over EDC/HOBt for this substrate due to the steric bulk of the ether side chain.

-

-

Coupling: Add the amine partner (

, 1.0–1.2 eq).[1] -

Completion: Stir at RT for 2–4 hours.

-

Validation: Monitor via LC-MS. The ether linkage is stable, but ensure no esterification occurs if alcohols are present.[1]

Protocol C: Reductive Amination (Using the Pyrrolidine Nitrogen)

Context: Attaching an alkyl group to the pyrrolidine nitrogen while preserving the acid (or ester).[1]

Reagents: Aldehyde (

-

Esterification (Recommended): It is safer to convert the carboxylic acid to a methyl ester (SOCl

/MeOH) prior to reductive amination to prevent zwitterionic solubility issues.[1] -

Imine Formation: Dissolve the methyl ester of the building block in DCE. Add Aldehyde (1.1 eq) and catalytic Acetic Acid.[1] Stir 30 mins.

-

Reduction: Add

(1.5 eq). Stir overnight. -

Hydrolysis: After isolation, hydrolyze the ester with LiOH/THF/Water to recover the free acid.

Part 4: Case Studies & SAR Context

Application 1: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "linker with character."[1] Unlike a simple PEG chain, the pyrrolidine ring locks the vector of the ether tail.[1]

-

Use Case: Linking a kinase hinge-binder to a solvent-exposed solubilizing group.[1]

-

Mechanism: The pyrrolidine binds in the ribose pocket, while the ether tail extends out to the solvent front, improving physicochemical properties.

Application 2: Proline Mimetics in Peptides

Replacing a native Proline residue with (2-Pyrrolidinylmethoxy)acetic acid extends the peptide backbone by ~3 atoms (via the ether).[1]

-

Effect: This expansion can disrupt

-helices or induce novel

Data Summary: Physicochemical Impact

| Property | Native Proline | (2-Pyrrolidinylmethoxy)acetic acid | Benefit |

| Backbone Length | 3 Atoms | ~6 Atoms (extended) | Reach distant pockets |

| H-Bond Acceptors | 1 (Carbonyl) | 2 (Carbonyl + Ether) | Improved Solubility |

| LogP (Est.) | -2.5 | -1.8 (More lipophilic surface area) | Membrane Permeability balance |

| Rotatable Bonds | 0 (Ring) | 3 (Side chain) | Induced Fit flexibility |

Part 5: References

-

Pyrrolidine Scaffolds in Medicinal Chemistry:

-

Ether Linkers in Drug Design:

-

Synthesis of Pyrrolidine Ethers:

-

Specific Building Block Data:

Sources

- 1. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Formulation of (2-Pyrrolidinylmethoxy)acetic acid Hydrochloride for In Vivo Animal Studies

Abstract

This document provides a comprehensive guide for the formulation of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, a solid chemical compound, for use in preclinical animal research.[1][2] The primary objective of any preclinical formulation is to ensure consistent and maximal exposure of the test article for safety and efficacy testing.[3][4][5] This note outlines a systematic approach, beginning with the evaluation of the compound's physicochemical properties and leading to detailed protocols for preparing aqueous-based formulations suitable for oral (P.O.) and intravenous (I.V.) administration. It emphasizes the critical role of vehicle selection, pH control, and quality control measures to ensure the formulation's integrity, safety, and regulatory compliance for investigational new drug (IND) enabling studies.[3][6]

Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the foundation of a robust formulation strategy.[7] For (2-Pyrrolidinylmethoxy)acetic acid hydrochloride, the hydrochloride salt form and the presence of a carboxylic acid moiety are key determinants of its behavior in solution.

Key Properties:

| Property | Value / Observation | Formulation Implication |

| Molecular Formula | C₇H₁₄ClNO₃ | - |

| Molecular Weight | 195.64 g/mol | Used for all concentration calculations.[2] |

| Physical Form | Solid | Must be dissolved or suspended for administration.[1][2] |

| Predicted pKa | 3.31 ± 0.10 | The compound is a weak acid.[1] Solubility will be highly dependent on pH, increasing significantly as the pH moves above the pKa.[][9][10] |

| Predicted Boiling Point | 323.5 ± 12.0 °C | Not relevant for solution formulation.[1] |

| Aqueous Solubility | Not explicitly defined; predicted to be pH-dependent. | As a hydrochloride salt of a weak acid, it is expected to have higher solubility in neutral to alkaline pH compared to acidic conditions where the free acid form might dominate. |

The predicted pKa of 3.31 is the most critical parameter.[1] It indicates that the compound's aqueous solubility will increase as the pH of the vehicle is raised. This pH-dependent solubility is a common challenge for acidic compounds and dictates the formulation approach.[][10] Adjusting the pH is a simple and effective technique to enhance the solubility of ionizable compounds for both oral and parenteral administration.[]

Formulation Strategy and Vehicle Selection

The choice of administration route and vehicle is pivotal and depends on the study's objective (e.g., pharmacokinetic profiling, toxicity).[4][5] For this acidic compound, an aqueous-based vehicle is preferred for initial studies due to better physiological tolerance.

Decision-Making Framework

The selection of an appropriate formulation vehicle follows a logical progression, starting with the simplest aqueous systems and increasing in complexity only as required by the compound's solubility.

Caption: Formulation decision tree based on solubility.

Recommended Vehicles

-

For Oral (P.O.) Administration:

-

Primary Choice (Solution): Phosphate-Buffered Saline (PBS), pH 7.4. The neutral pH will maximize the solubility of the acidic compound by converting it to its more soluble salt form.[11]

-

Secondary Choice (Suspension): If the required concentration for high-dose toxicity studies cannot be achieved in a solution, a uniform suspension should be prepared. A common and well-tolerated vehicle is 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water.[12][13]

-

-

For Intravenous (I.V.) Administration:

-

Mandatory Requirement: The formulation must be a clear, sterile solution, free of particulates.[7][14] Suspensions are not suitable for I.V. administration due to the risk of capillary blockade.[7]

-

Primary Choice: Sterile Saline (0.9% NaCl) or PBS, pH adjusted to be as close to physiological pH (7.4) as possible while maintaining solubility.[15] The pH of the dosing solution is a critical factor to prevent tissue injury upon injection.[16]

-

Detailed Formulation Protocols

Good Laboratory Practice (GLP) Reminder: All procedures for GLP studies must follow established Standard Operating Procedures (SOPs).[7] Formulations should be prepared fresh daily unless stability data supports longer storage.[17]

Protocol 1: Preparation of a 10 mg/mL Solution for Oral Gavage

This protocol targets a common concentration for rodent pharmacokinetic or efficacy studies.

Materials:

-

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Calibrated pH meter

-

Volumetric pipettes

-

Vortex mixer and/or magnetic stirrer

Procedure:

-

Calculate Required Mass: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

-

Initial Dispensing: Transfer the weighed compound into a 15 mL conical tube.

-

Vehicle Addition: Add approximately 8 mL of PBS (pH 7.4) to the tube.

-

Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If solids remain, place the tube on a magnetic stirrer at room temperature. Gentle warming (to ~37°C) may be used to aid dissolution but must be done cautiously to avoid degradation.

-

Visual Inspection: Continue mixing until all solid material is completely dissolved and the solution is clear.

-

pH Verification: Measure the pH of the final solution. It should be close to the initial pH of the buffer. If necessary, adjust dropwise with dilute NaOH or HCl, though this should not be required if the buffer capacity is sufficient.

-

Final Volume Adjustment (QS): Carefully add PBS to bring the total volume to exactly 10.0 mL.

-

Final Mixing: Invert the tube several times to ensure homogeneity.

-

Labeling: Label the vial clearly with the compound name, concentration, batch number, preparation date, and storage instructions.[7]

Protocol 2: Preparation of a 5 mg/mL Solution for Intravenous Injection

This protocol emphasizes sterility, a non-negotiable requirement for parenteral formulations.[14][15]

Materials:

-

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

-

Sterile 0.9% Sodium Chloride for Injection, USP (Sterile Saline)

-

Sterile, depyrogenated vials with rubber septa

-

0.22 µm sterile syringe filter

-

Sterile syringes and needles

-

Calibrated analytical balance

-

Aseptic workspace (e.g., laminar flow hood)

Procedure:

-

Aseptic Preparation: All steps must be performed using aseptic techniques to prevent microbial contamination.[18]

-

Calculation and Weighing: For 5 mL of a 5 mg/mL solution, weigh 25 mg of the compound.

-

Dissolution: In a sterile vial, dissolve the 25 mg of compound in approximately 4 mL of sterile saline. Mix gently until fully dissolved. The use of a buffer (e.g., sterile PBS) may be necessary if pH control is critical for solubility.

-

pH Check: The pH should be within a physiologically tolerated range (ideally 6.5-8.0).[15]

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.[18]

-

Final Transfer: Filter the solution directly into a final sterile, depyrogenated vial. This step removes any potential microbial contamination and undissolved particulates.

-

QS with Sterile Saline: Bring the solution to the final volume of 5.0 mL using sterile saline passed through a new sterile filter.

-

Labeling and Storage: Seal the vial. Label appropriately and store under conditions validated by stability testing (typically 2-8°C for short-term storage).

Quality Control and Verification

Every batch of formulation must be subjected to quality control (QC) checks before administration to animals to ensure accuracy, safety, and regulatory compliance.[3]

QC Tests:

-

Appearance: The formulation should be visually inspected for clarity (solutions) or uniformity (suspensions) and color.

-

pH Measurement: The pH must be recorded to ensure it is within the acceptable range for the route of administration.

-

Concentration Verification: The concentration of the active pharmaceutical ingredient (API) in the final formulation should be confirmed. This is typically done using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[6] The analysis should confirm the concentration is within ±10% of the target.

-

Stability: For ongoing studies, the stability of the formulation under its storage and handling conditions must be determined.[19] This involves analyzing samples at various time points to ensure the concentration remains consistent.

Caption: Workflow for formulation preparation and quality control.

References

-

Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

-

dos Santos, L., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 112(5), 1335-1350. Retrieved from [Link]

-

Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

-

ResearchGate. (n.d.). 62 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

-

Pharmaceutical Technology. (2018). Preclinical Dose-Formulation Stability. Retrieved from [Link]

-

Altasciences. (n.d.). Issue 38: Preclinical Formulation and Manufacturing. Retrieved from [Link]

-

Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 723–736. Retrieved from [Link]

-

Villamizar-Sarmiento, M. G., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(1). Retrieved from [Link]

-

Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 219, 935–942. Retrieved from [Link]

-

European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved from [Link]

-

Patel, J., et al. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-73. Retrieved from [Link]

-

Nielsen, H. M., et al. (2020). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics, 12(10), 993. Retrieved from [Link]

-

Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences and Research, 7(7), 448-454. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (2025). Sterilization - Accepted Methods & Monitoring (IACUC Guideline). Retrieved from [Link]

-

Zhang, J., et al. (2018). In vivo acid neutralization and pH-triggered payload release. ResearchGate. Retrieved from [Link]

-

Rayaprolu, B. M., et al. (2021). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Journal of Pharmaceutical Sciences, 110(1), 161-184. Retrieved from [Link]

-

Manallack, D. T., et al. (2013). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry, 5(13), 1531–1550. Retrieved from [Link]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1994). Guidance for Industry: for the Submission Documentation for Sterilization Process Validation in Applications for Human and Veterinary Drug Products. Retrieved from [Link]

-

Patsnap. (2024). How does pH affect drug delivery?. Retrieved from [Link]

-

Mitra, A., et al. (2017). A Proposal of Conducting Bioequivalence Trials with Gastric pH Modulators for Two Oral Formulations Demonstrating Different Dissolution Profiles at Elevated pH. The AAPS Journal, 19(5), 1335–1340. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis Method Development of Formic Acid dan Lactic Acid as Acidifier in Animal Fed Using High Performance Liquid Chromatography. Retrieved from [Link]

-

University of Arizona IACUC. (n.d.). Use of Non-pharmaceutical-grade Compounds in Live Vertebrate Animals. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. Retrieved from [Link]

-

James Madison University. (n.d.). The use of pharmaceutical-grade compounds in laboratory animals ensures that the compounds administered meet established standards. Retrieved from [Link]

-

West Virginia University IACUC. (n.d.). WVU IACUC POLICY: Non-Pharmaceutical-Grade Substances Used in Animals. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid hydrochloride. Retrieved from [Link]

Sources

- 1. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]

- 2. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. altasciences.com [altasciences.com]

- 4. Issue 38: Preclinical Formulation and Manufacturing | The Altascientist [altasciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]

- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How does pH affect drug delivery? [synapse.patsnap.com]

- 10. A Proposal of Conducting Bioequivalence Trials with Gastric pH Modulators for Two Oral Formulations Demonstrating Different Dissolution Profiles at Elevated pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Use of Non-Pharmaceutical grade Chemicals and Substances in Mammals - IACUC | UW-La Crosse [uwlax.edu]

- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. admescope.com [admescope.com]

- 18. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 19. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide troubleshooting for specific issues, and offer optimized protocols to improve your synthesis yield and purity.

Section 1: The Synthetic Pathway - A General Overview

The synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is typically achieved through a three-step process starting from a chiral precursor, (S)-2-(hydroxymethyl)pyrrolidine. The core transformation is a Williamson ether synthesis, followed by ester hydrolysis and final salt formation.[1][2][3] Understanding the nuances of each step is critical for a successful outcome.

Figure 1: General workflow for the synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis that leads to low yields?

The primary challenge is controlling the chemoselectivity during the Williamson ether synthesis (Step 1). The starting material, (S)-2-(hydroxymethyl)pyrrolidine, contains two nucleophilic sites: the primary alcohol (O-nucleophile) and the secondary amine (N-nucleophile). The secondary amine is often more nucleophilic than the alcohol and can react with the alkylating agent (e.g., ethyl chloroacetate), leading to the formation of an N-alkylated side product. This competitive side reaction is the most common reason for significant yield loss.

Q2: To improve yield, should the pyrrolidine nitrogen be protected?

Yes, absolutely. Protecting the secondary amine is the most effective strategy to prevent N-alkylation and direct the reaction toward the desired O-alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Williamson ether synthesis and can be removed later under acidic conditions, often concurrently with the final salt formation step.[4][5]

Q3: What are the critical parameters for the Williamson ether synthesis step?

This reaction is an SN2 (bimolecular nucleophilic substitution) process, and its success hinges on several factors[1][3]:

-

Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[6]

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide but do not interfere with the nucleophile.[3]

-

Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent alkylation can then be run at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.[7]

-

Water Content: The reaction is highly sensitive to moisture. Water will quench the strong base (NaH) and the alkoxide intermediate, halting the reaction. Therefore, using anhydrous solvents and reagents is critical.

Section 3: Troubleshooting Guide for Common Issues

Problem 1: Low or No Conversion in the Ether Synthesis Step

-

Symptom: Analysis (TLC, LC-MS) of the reaction mixture shows a predominance of the starting alcohol, (S)-2-(hydroxymethyl)pyrrolidine.

-

Potential Causes & Solutions:

| Cause | Scientific Rationale | Recommended Solution |

| Ineffective Deprotonation | The pKa of a primary alcohol is ~16-17. The base used must be strong enough to deprotonate it completely to form the reactive alkoxide. Weaker bases like NaOH may not be sufficient in aprotic solvents. | Use a strong, irreversible base like Sodium Hydride (NaH). Ensure it is fresh and has not been deactivated by atmospheric moisture. Use at least 1.1 equivalents. |

| Moisture Contamination | NaH reacts violently with water. Any moisture in the solvent, glassware, or on the starting material will consume the base and prevent the formation of the alkoxide. | Dry all glassware in an oven ( >100 °C) before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. |

| Low Reaction Temperature | SN2 reactions have an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a standard timeframe. | After the initial deprotonation at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is still sluggish, but monitor for side product formation. |

Problem 2: Significant Formation of an Impurity with a Similar Polarity to the Product

-

Symptom: A major side product is observed, making purification difficult. Mass spectrometry indicates a mass corresponding to the N-alkylated isomer.

-

Potential Causes & Solutions:

Figure 2: Competing reaction pathways of O-Alkylation versus N-Alkylation.

-

Cause: N-Alkylation. As discussed in the FAQs, the secondary amine is a potent nucleophile.

-

Solution: Implement an amine protection strategy. The recommended workflow is to first protect the (S)-2-(hydroxymethyl)pyrrolidine with a Boc group using Di-tert-butyl dicarbonate (Boc₂O). This protected intermediate can then be carried through the Williamson ether synthesis and ester hydrolysis steps. The Boc group can be removed during the final acidification step with HCl to yield the desired hydrochloride salt.

Problem 3: Difficulty Isolating the Final Hydrochloride Salt

-

Symptom: After acidification, the product remains as an oil or is difficult to crystallize from the reaction mixture, leading to low isolated yield.

-

Potential Causes & Solutions:

| Cause | Scientific Rationale | Recommended Solution |

| Product is Highly Polar/Water-Soluble | The final product is an amino acid hydrochloride, which has high polarity and significant solubility in water and other polar solvents, making extraction and crystallization challenging. | After hydrolysis and before acidification, perform a thorough extraction with an organic solvent like dichloromethane to remove any non-polar impurities. After acidification, concentrate the solution and attempt crystallization from a solvent/anti-solvent system. A common choice is isopropanol/diethyl ether or ethanol/diethyl ether.[8] |

| Incorrect Stoichiometry of HCl | Adding a large excess of HCl can make the solution highly acidic and hygroscopic, preventing crystallization. Too little HCl will result in incomplete salt formation. | Use a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether). Add the HCl solution dropwise to a solution of the free base in a suitable solvent (like isopropanol) until precipitation is complete. Check the pH of the mother liquor. |

| Presence of Water | Water can interfere with crystallization by keeping the highly polar salt solvated. | Ensure the free base is thoroughly dried before the salt formation step. If the hydrolysis was performed in water, extract the free base into an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate before proceeding. |

Section 4: Optimized Experimental Protocol (N-Boc Protected Route)

This protocol incorporates the best practices discussed above to maximize yield and purity.

Step A: N-Boc Protection of (S)-2-(Hydroxymethyl)pyrrolidine

-

Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step B: Williamson Ether Synthesis

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Cool the suspension to 0 °C and add a solution of the N-Boc protected alcohol from Step A (1.0 eq) in anhydrous THF dropwise.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

Step C: Ester Hydrolysis and Final Salt Formation

-

Dissolve the ester from Step B (1.0 eq) in a mixture of THF and water.

-

Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Concentrate the mixture to remove THF. Dilute with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl.

-

Extract the N-Boc protected acid into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Dissolve the resulting solid/oil in a minimal amount of diethyl ether or isopropanol.

-

Add a 2-4 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. This step removes the Boc group and forms the final hydrochloride salt.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.

References

- Vertex AI Search. The Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- ChemTalk. Williamson Ether Synthesis.

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Chemistry Steps. Williamson Ether Synthesis.

- ResearchGate.

-

Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. [Link]

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. How to remove HCL from the Pyridylacetic acid hydrochloride?. [Link]

-

Organic Syntheses. [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]0050)

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting Solubility Issues with (2-Pyrrolidinylmethoxy)acetic acid HCl

This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of (2-Pyrrolidinylmethoxy)acetic acid HCl. As a compound possessing both a carboxylic acid and a secondary amine, its solubility is highly dependent on pH, and understanding its zwitterionic nature is key to successful experimentation. This document provides in-depth, experience-driven advice and practical protocols to address common solubility issues.

Understanding the Molecule: A Zwitterionic Hydrochloride Salt

(2-Pyrrolidinylmethoxy)acetic acid HCl is a small organic molecule that exists as a hydrochloride salt. The presence of both an acidic carboxylic acid group and a basic pyrrolidine nitrogen means this compound can exist in different ionic forms in solution, including as a zwitterion. The hydrochloride salt form indicates that the pyrrolidine nitrogen is protonated.

The key to troubleshooting its solubility lies in understanding its pKa values:

-

Carboxylic Acid (pKa₁): The predicted pKa for the carboxylic acid group is approximately 3.31[1]. Below this pH, the carboxylic acid will be predominantly in its neutral (protonated) form (-COOH). Above this pH, it will be in its anionic (deprotonated) form (-COO⁻).

-

Pyrrolidine Nitrogen (pKa₂): The pKa of the conjugate acid of pyrrolidine is approximately 11.27. This provides a reasonable estimate for the pKa of the protonated secondary amine in our molecule. Below this pH, the nitrogen will be predominantly in its cationic (protonated) form (-NH₂⁺-). Above this pH, it will be in its neutral (deprotonated) form (-NH-).

The interplay between these two ionizable groups governs the overall charge of the molecule and, consequently, its solubility at a given pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with (2-Pyrrolidinylmethoxy)acetic acid HCl.

Q1: Why is my (2-Pyrrolidinylmethoxy)acetic acid HCl not dissolving in water?

Answer: The limited solubility of this compound in neutral water is likely due to the formation of a zwitterion. At a pH between the pKa of the carboxylic acid (around 3.31) and the pKa of the pyrrolidine nitrogen (around 11.27), the molecule will have both a negative charge on the carboxylate group and a positive charge on the nitrogen atom. This intramolecular salt, or zwitterion, can have strong intermolecular electrostatic interactions, leading to a more stable crystal lattice and reduced solubility in water[2][3]. The pH at which the net charge is zero is the isoelectric point (pI), and this is typically where zwitterionic compounds exhibit their minimum solubility[4][5].

Q2: How can I improve the aqueous solubility of (2-Pyrrolidinylmethoxy)acetic acid HCl?

Answer: The most effective way to improve aqueous solubility is to adjust the pH of your solution to move away from the isoelectric point.

-

Acidic Conditions (pH < pKa₁ ≈ 3.31): By lowering the pH, you will protonate the carboxylate group to its neutral form (-COOH) while the pyrrolidine nitrogen remains protonated (-NH₂⁺-). This results in a net positive charge on the molecule, which should increase its solubility in water.

-

Basic Conditions (pH > pKa₂ ≈ 11.27): By raising the pH, you will deprotonate the pyrrolidine nitrogen to its neutral form (-NH-) while the carboxylic acid remains deprotonated (-COO⁻). This results in a net negative charge on the molecule, which should also increase its aqueous solubility.

Troubleshooting Workflow for Enhancing Aqueous Solubility:

Caption: pH adjustment workflow for solubility.

Q3: What is the estimated isoelectric point (pI) for this compound, and why is it important?

Answer: The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a simple amino acid with one acidic and one basic group, the pI can be estimated by averaging the two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.31 + 11.27) / 2 pI ≈ 7.29

Importance of the pI: At the isoelectric point, the compound is likely to have its minimum aqueous solubility . Therefore, preparing solutions at or near pH 7.3 may result in precipitation. For biological assays conducted at physiological pH (around 7.4), you may be working very close to the pI, which could explain any observed solubility issues.

Q4: I need to prepare a stock solution in an organic solvent. Which one should I choose?

Answer: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are common choices for small molecules.

-

DMSO: Generally a very good solvent for a wide range of organic compounds. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

-

Ethanol: Also a viable option, although it may not solubilize the compound to the same extent as DMSO.

Important Consideration: When diluting a stock solution from an organic solvent into an aqueous buffer (e.g., PBS), the compound may precipitate if its solubility limit in the final aqueous solution is exceeded. This is a common issue, especially if the final concentration is high and the percentage of the organic co-solvent is low.

Data Summary: Recommended Solvents and General Guidance

| Solvent | Recommended Use | Key Considerations |

| Water (pH adjusted) | Working solutions for assays | Solubility is highly pH-dependent. Avoid pH near the pI (~7.3). |

| DMSO | High-concentration stock solutions | Excellent solubilizing power. Be mindful of final DMSO concentration in assays. |

| Ethanol | Alternative for stock solutions | Good solubilizing power, but may be less effective than DMSO. |

| PBS (pH 7.4) | Dilutions for biological assays | Be cautious as this is close to the pI. Precipitation may occur upon dilution. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH Adjusted)

This protocol outlines the steps to prepare an aqueous stock solution by adjusting the pH.

Materials:

-

(2-Pyrrolidinylmethoxy)acetic acid HCl

-

Deionized water

-

0.1 M HCl

-

0.1 M NaOH

-

Calibrated pH meter

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weigh the Compound: Accurately weigh the amount of (2-Pyrrolidinylmethoxy)acetic acid HCl required to make a 10 mM solution. For example, for 10 mL of a 10 mM solution, you would need 0.01 L * 0.010 mol/L * 195.65 g/mol = 0.01957 g (or 19.57 mg).

-

Initial Suspension: Add the weighed compound to a beaker with a stir bar containing approximately 80% of the final desired volume of deionized water. The compound may not fully dissolve at this stage.

-

pH Adjustment (Acidic Route):

-

Slowly add 0.1 M HCl dropwise while monitoring the pH.

-

Continue adding acid until the pH is below 3.0.

-

Stir until the compound is fully dissolved.

-

-

pH Adjustment (Basic Route):

-

Alternatively, slowly add 0.1 M NaOH dropwise while monitoring the pH.

-

Continue adding base until the pH is above 11.5.

-

Stir until the compound is fully dissolved.

-

-

Final Volume Adjustment: Once the compound is dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the calibration mark.

-

Sterilization (if required): Filter-sterilize the solution through a 0.22 µm filter.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution and Dilution into Aqueous Buffer

This protocol is for creating a concentrated stock in an organic solvent for subsequent dilution.

Materials:

-

(2-Pyrrolidinylmethoxy)acetic acid HCl

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Prepare DMSO Stock:

-

Weigh the required amount of (2-Pyrrolidinylmethoxy)acetic acid HCl into a microcentrifuge tube. For 1 mL of a 50 mM stock, you would need 0.001 L * 0.050 mol/L * 195.65 g/mol = 0.00978 g (or 9.78 mg).

-

Add the appropriate volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

-

Dilution into Aqueous Buffer:

-

To minimize precipitation, add the DMSO stock to the aqueous buffer, not the other way around.

-

For example, to make a 100 µM working solution, you would add 2 µL of the 50 mM DMSO stock to 998 µL of your aqueous buffer.

-

Vortex immediately after adding the stock to ensure rapid mixing.

-

Visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of co-solvent (if your assay allows).

-

Logical Relationship of Solubility Factors:

Caption: Factors influencing the solubility of the compound.

References

-

Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?[Link]

-

FooDB. (2020). Showing Compound Methoxyacetic acid (FDB111678). [Link]

-

Zenodo. (2023). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. [Link]

-

Chemistry Stack Exchange. (2020). Why are amino acids least soluble at isoelectric point?[Link]

-

Scribd. (n.d.). Zwitter Ion & Isoelectric Point Properties of Aa. [Link]

Sources

- 1. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 5. scribd.com [scribd.com]

Technical Support Center: Purification of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Welcome to the technical support resource for the purification of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product is an off-white or yellowish solid. How can I decolorize it?

Discoloration in the final product typically arises from high-molecular-weight, colored impurities generated during synthesis or from the degradation of starting materials. These impurities are often present in trace amounts but can be highly chromophoric.

Solution: Activated Carbon Treatment

-

Dissolution: Dissolve the crude, colored (2-Pyrrolidinylmethoxy)acetic acid hydrochloride in a suitable minimum amount of hot solvent (e.g., a methanol/isopropanol mixture).

-

Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

-

Stirring: Stir the mixture at an elevated temperature for 10-15 minutes. The activated carbon has a high surface area that adsorbs the colored impurities.

-

Hot Filtration: Perform a hot filtration using fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product in the funnel.

-

Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

-

Isolation: Collect the pure, white crystals by filtration and wash with a small amount of cold solvent.

Q2: The product precipitates as an oil instead of a crystalline solid during recrystallization. What is happening and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the product.

Solutions:

-

Increase Solvent Volume: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves, then allow the solution to cool slowly.

-

Reduce Cooling Rate: Crash cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can also help.

-

Change Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Switch to a more polar solvent system or a solvent mixture where the compound has slightly lower solubility.

Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?

Low recovery can be attributed to several factors throughout the purification process.

Troubleshooting Steps:

-

Incomplete Precipitation: The compound may still be partially soluble in the mother liquor. Try cooling the filtrate for a longer period or in a colder bath (e.g., -20 °C freezer, if the solvent allows). You can also try to concentrate the mother liquor to recover a second crop of crystals, although this crop may be less pure.

-

Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not sufficiently cold can redissolve a significant portion of the product. Use a minimal amount of ice-cold washing solvent.

-

Premature Crystallization: During hot filtration (especially after charcoal treatment), the product can crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.

-

Incorrect pH: If performing an aqueous extraction or pH adjustment, ensure the pH is correctly set to precipitate the hydrochloride salt. Using aqueous HCl instead of ethereal or isopropanolic HCl can sometimes lead to two-phase systems and poor recovery.[1]

Q4: The purity of my compound is poor, with multiple spots on TLC or extra peaks in HPLC. How do I identify and remove these impurities?

Impurities can be unreacted starting materials, by-products from the synthesis, or degradation products.[2][3] The purification strategy depends on the nature of these impurities.

Workflow for Purity Improvement:

-

Identify Impurities: Use analytical techniques like LC-MS to identify the impurities.[3][4] Comparing their polarity to your product on a TLC plate is a crucial first step.

-

Recrystallization: If the impurities have different solubilities than your product, a second recrystallization using a different solvent system may be effective.

-

Chromatographic Purification: For impurities that are structurally very similar to the desired product or have similar solubility profiles, column chromatography is often necessary.[5][6][7] Since (2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a polar salt, reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile containing an additive like formic or acetic acid is a good starting point.[8]

Purity Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing purity issues after an initial purification attempt.

Caption: Decision tree for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing (2-Pyrrolidinylmethoxy)acetic acid hydrochloride?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. As a polar hydrochloride salt, polar protic solvents are generally a good starting point.

| Solvent System | Polarity | Typical Ratio | Comments |

| Isopropanol (IPA) / Water | High | 95:5 to 90:10 | A common choice. Water increases solubility when hot, while IPA ensures low solubility when cold. |

| Methanol / Isopropanol (IPA) | High | Varies | Methanol is a strong solvent; IPA acts as an anti-solvent. Dissolve in minimal hot methanol, add IPA until turbidity appears, then reheat to clarify and cool. |

| Ethanol | High | N/A | Can be effective on its own, but solubility might be high even when cold, potentially reducing yield. |

| Acetic Acid | Polar Protic | N/A | Can be used in some cases for acidic compounds, but may be difficult to remove completely.[9] |

Q2: How do I confirm the purity and identity of my final product?

A combination of analytical methods is essential to confirm both purity and identity.[8]

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, allowing for the quantification of impurities. A typical method would be reverse-phase HPLC with UV detection.[4][10]

-

Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used for purity determination against a certified internal standard.[11]

-

-

Identity Confirmation:

-

¹H and ¹³C NMR: Provides structural information and confirms the chemical skeleton of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

-

Q3: What are the best practices for storing the purified solid?

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a hygroscopic solid. Improper storage can lead to the absorption of atmospheric moisture, causing the solid to become gummy or deliquescent.

-

Storage Container: Store in a tightly sealed glass vial or bottle.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Location: Keep in a desiccator containing a drying agent (e.g., Drierite® or silica gel) at room temperature, away from light and moisture.

Q4: How can I remove the hydrochloride to get the free base?

To obtain the free base from the hydrochloride salt, you need to neutralize the HCl.

-

Dissolution: Dissolve the hydrochloride salt in water.

-

Basification: Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH, K₂CO₃) while monitoring the pH. Adjust the pH to approximately 9-10.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base form of the amine will be more soluble in the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil.

Standard Protocol: Recrystallization